

Physical and chemical properties of 2-Pentynal

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Compound of Interest		
Compound Name:	Pent-2-ynal	
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An In-depth Technical Guide to 2-Pentynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Pentynal (C_5H_6O). Due to a notable scarcity of published experimental data for this specific compound, this document combines available data with predicted properties and generalized reaction pathways typical for α,β -unsaturated aldehydes and terminal alkynes. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes conceptual diagrams for key chemical transformations, offering a theoretical framework for experimental design.

Physical Properties

Experimental data for many physical properties of 2-Pentynal are not readily available in published literature. The following table summarizes known and computed values.



Property	Value	Source/Method
Molecular Formula	C ₅ H ₆ O	NIST[1]
Molecular Weight	82.10 g/mol	PubChem[2]
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Solubility	Not available	-
Kovats Retention Index	1211 (Standard polar)	PubChem[2]

Note: The lack of experimental data for fundamental properties such as boiling point, melting point, density, and solubility highlights a significant gap in the chemical literature for 2-Pentynal. Researchers are advised to determine these properties experimentally for any application.

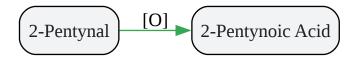
Chemical Properties and Reactivity

2-Pentynal possesses two primary functional groups that dictate its chemical reactivity: an aldehyde and an internal alkyne. The conjugation of the carbon-carbon triple bond with the carbonyl group influences the reactivity of both moieties.

Oxidation

Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Conceptual Reaction Scheme for Oxidation:



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Caption: Oxidation of 2-Pentynal to 2-Pentynoic Acid.

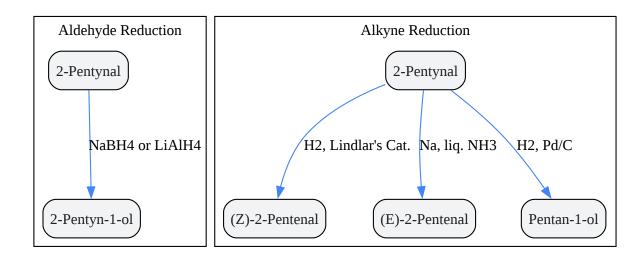


Reduction

The aldehyde and alkyne functionalities of 2-Pentynal can be reduced under various conditions.

- Reduction of the Aldehyde: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol, yielding 2-pentyn-1-ol.
- Reduction of the Alkyne: Catalytic hydrogenation can reduce the alkyne. The choice of catalyst determines the final product.
 - Complete Reduction: Hydrogenation with a catalyst like palladium on carbon (Pd/C) will reduce both the alkyne and the aldehyde, ultimately yielding pentan-1-ol.
 - o Partial Reduction: Lindlar's catalyst will selectively reduce the alkyne to a cis-alkene, forming (Z)-2-pentenal. Dissolving metal reduction (e.g., Na in liquid NH₃) would yield the trans-alkene, (E)-2-pentenal.

Conceptual Workflow for Reduction Pathways:



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Caption: Reduction pathways for 2-Pentynal.



Nucleophilic Addition

The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. A common example is the Grignard reaction.

Grignard Reaction: The reaction of 2-Pentynal with a Grignard reagent (R-MgX) will form a secondary alcohol after an acidic workup.[3]

Conceptual Grignard Reaction Mechanism:



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Caption: Grignard reaction with 2-Pentynal.

Spectral Data

Detailed, experimentally verified spectral data for 2-Pentynal is scarce. The following represents expected spectral characteristics based on its functional groups and data from analogous compounds.

Mass Spectrometry

The NIST WebBook provides a mass spectrum for 2-Pentynal.[1] The molecular ion peak is expected at m/z = 82. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[4]

m/z	Possible Fragment
82	[C₅H6O] ⁺ (Molecular Ion)
81	[C ₅ H ₅ O] ⁺
53	[C ₄ H ₅] ⁺

Infrared (IR) Spectroscopy



The IR spectrum of 2-Pentynal is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Bond	Functional Group
~2200	C≡C	Alkyne
~1700	C=O	Aldehyde
~2720 and ~2820	С-Н	Aldehyde
~2900-3000	С-Н	Alkyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are based on the structure of 2-Pentynal and typical values for similar compounds.

¹H NMR:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	Aldehydic H
~2.3	Quartet	2H	-CH ₂ -
~1.1	Triplet	ЗН	-CH₃

13C NMR:



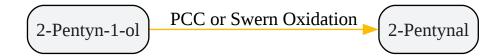
Chemical Shift (ppm)	Assignment
~190	C=O
~90	≡C-CHO
~80	-CH₂-C≡
~12	-CH ₂ -
~13	-CH₃

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific reactions of 2-Pentynal are not well-documented in readily accessible literature. Researchers should adapt general procedures for the synthesis of ynals and for the reactions of α,β -unsaturated aldehydes and alkynes.

Conceptual Synthesis Workflow

A plausible synthetic route to 2-Pentynal could involve the oxidation of the corresponding alcohol, 2-pentyn-1-ol.



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Caption: Conceptual synthesis of 2-Pentynal.

Note: The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common methods for the selective oxidation of primary alcohols to aldehydes.

Conclusion

2-Pentynal is a simple yet interesting molecule with functionalities that suggest a rich and varied chemical reactivity. However, there is a significant lack of fundamental, experimentally



determined data for this compound in the scientific literature. This guide serves as a starting point for researchers, providing a summary of available information and a theoretical framework for future experimental investigations into the properties and reactivity of 2-Pentynal. The data and protocols presented herein should be considered predictive and conceptual, respectively, and should be validated through rigorous experimentation.

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